PKI-179 hydrochloride
Overview
Description
PKI-179 hydrochloride is a potent and orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant efficacy in inhibiting various isoforms of PI3K and mTOR, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKI-179 hydrochloride involves multiple steps, including the formation of the core structure and subsequent modifications to introduce specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. This includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PKI-179 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PKI-179 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI3K and mTOR pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast and prostate cancer.
Industry: Utilized in the development of targeted cancer therapies and drug discovery
Mechanism of Action
PKI-179 hydrochloride exerts its effects by inhibiting the activity of PI3K and mTOR, which are key regulators of cell growth, proliferation, and survival. By blocking these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. The molecular targets include various isoforms of PI3K (α, β, γ, δ) and mTOR, with specific inhibitory concentrations (IC50) values .
Comparison with Similar Compounds
Similar Compounds
PKI-587: Another dual PI3K/mTOR inhibitor with similar inhibitory profiles.
BEZ235: A dual PI3K/mTOR inhibitor with distinct chemical structure and pharmacokinetics.
GDC-0980: A dual PI3K/mTOR inhibitor with different selectivity and potency profiles .
Uniqueness
PKI-179 hydrochloride is unique due to its high potency and selectivity for both PI3K and mTOR, making it a valuable tool in cancer research. Its ability to inhibit multiple isoforms of PI3K and mTOR with low IC50 values sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O3.ClH/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMURGIZAFELTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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